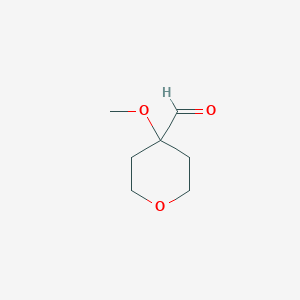

4-methoxytetrahydro-2H-pyran-4-carbaldehyde

Description

Properties

IUPAC Name |

4-methoxyoxane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-9-7(6-8)2-4-10-5-3-7/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHJOULIZJAHEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOCC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478572 | |

| Record name | 4-methoxytetrahydro-2H-pyran-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175982-76-0 | |

| Record name | 4-methoxytetrahydro-2H-pyran-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxyoxane-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-methoxytetrahydro-2H-pyran-4-carbaldehyde (CAS 175982-76-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methoxytetrahydro-2H-pyran-4-carbaldehyde, a valuable heterocyclic building block in modern medicinal chemistry. The document delves into its chemical properties, synthesis, characterization, and its burgeoning role in the design and development of novel therapeutic agents. By exploring its utility as a bioisosteric scaffold and a precursor to complex molecular architectures, this guide aims to equip researchers with the foundational knowledge to effectively harness this compound in their drug discovery endeavors.

Introduction: The Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. Its inherent structural rigidity, compared to linear ethers, reduces the entropic penalty upon binding to a biological target. Furthermore, the oxygen atom within the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with protein targets.

As a bioisostere for carbocyclic rings like cyclohexane, the THP moiety offers a means to modulate a molecule's physicochemical properties. The introduction of the heteroatom generally leads to increased polarity and improved aqueous solubility, which can positively impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The specific substitution pattern on the THP ring allows for fine-tuning of these properties, making it a versatile tool for drug designers.

This compound, with its aldehyde functionality and a methoxy group at the C4 position, represents a particularly useful derivative. The aldehyde group serves as a reactive handle for a wide array of chemical transformations, enabling the construction of more complex molecules, while the methoxy group can influence the compound's conformation and electronic properties.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 175982-76-0 | [1] |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | Typically >98% | [1] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [1] |

Spectroscopic Characterization:

-

¹H NMR: A singlet for the aldehyde proton (CHO) typically in the range of δ 9.5-10.0 ppm. A singlet for the methoxy group (OCH₃) protons around δ 3.0-3.5 ppm. The methylene protons of the tetrahydropyran ring will appear as multiplets in the upfield region.

-

¹³C NMR: A signal for the aldehyde carbonyl carbon in the downfield region (δ 190-205 ppm). The carbon bearing the methoxy and aldehyde groups will also be significantly downfield. The methoxy carbon will appear around δ 50-60 ppm. The carbons of the tetrahydropyran ring will resonate in the aliphatic region.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch will be present around 1720-1740 cm⁻¹. C-O stretching bands for the ether linkages will also be prominent.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the aldehyde and methoxy groups.

Synthesis of this compound

A robust and scalable synthesis is crucial for the widespread application of this building block. While a specific, detailed experimental protocol for the title compound is not explicitly detailed in the surveyed literature, a logical and feasible synthetic route can be constructed based on established organic chemistry principles and transformations reported for analogous structures. A plausible two-step synthesis starting from the commercially available (tetrahydro-2H-pyran-4-yl)methanol is outlined below.

3.1. Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

3.2. Step 1: Methylation of (Tetrahydro-2H-pyran-4-yl)methanol

The first step involves the methylation of the primary alcohol of (tetrahydro-2H-pyran-4-yl)methanol to form the corresponding methyl ether. This is a standard Williamson ether synthesis.

Experimental Protocol:

-

Reaction Setup: To a stirred suspension of a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of (tetrahydro-2H-pyran-4-yl)methanol dropwise.

-

Alkylation: After the initial reaction to form the alkoxide is complete (cessation of hydrogen gas evolution), add methyl iodide (CH₃I) or another suitable methylating agent dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield 4-(methoxymethyl)tetrahydro-2H-pyran.

3.3. Step 2: Oxidation of 4-(methoxymethyl)tetrahydro-2H-pyran

The second and final step is the oxidation of the newly formed methyl ether at the benzylic-like position to the desired aldehyde. This transformation requires a selective oxidizing agent.

Experimental Protocol:

-

Oxidizing Agent Selection: A variety of oxidizing agents can be employed for this transformation, including pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions. The choice of reagent will depend on the scale of the reaction and the desired purity of the product.

-

Reaction Procedure (using PCC as an example): To a stirred solution of 4-(methoxymethyl)tetrahydro-2H-pyran in an anhydrous solvent such as dichloromethane (DCM) at room temperature, add pyridinium chlorochromate (PCC) in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC or GC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter the mixture through a pad of silica gel or Celite to remove the chromium salts. Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be further purified by column chromatography on silica gel to afford this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in the synthesis of a variety of complex molecules with potential therapeutic applications.

4.1. Synthesis of Spirocyclic Compounds

The aldehyde functionality of the title compound is a key feature that allows for its use in the construction of spirocyclic systems. Spirocycles are three-dimensional structures that are of increasing interest in drug discovery due to their ability to explore new chemical space and provide novel intellectual property.

One common application of aldehydes in the formation of spirocycles is the synthesis of spiro-hydantoins via the Bucherer-Bergs reaction[2]. This multicomponent reaction involves the treatment of a ketone or aldehyde with an ammonium salt and a cyanide source to yield the corresponding spiro-hydantoin[2]. Spiro-hydantoins are a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticonvulsant, antiviral, and anticancer properties[2].

Caption: General scheme for the synthesis of spiro-hydantoins.

4.2. Role as a Bioisosteric Replacement

The tetrahydropyran ring system is often employed as a bioisosteric replacement for other cyclic moieties in drug candidates. This strategy aims to improve the physicochemical and pharmacokinetic properties of a lead compound while maintaining or enhancing its biological activity. The introduction of the methoxy group at the 4-position of the tetrahydropyran ring in the title compound provides an additional point for modification and can influence the overall polarity and hydrogen bonding capacity of the resulting molecules.

4.3. Precursor for Diverse Heterocyclic Scaffolds

The aldehyde group of this compound is a versatile functional group that can participate in a wide range of chemical reactions to generate a diverse library of heterocyclic compounds. These reactions include, but are not limited to:

-

Reductive amination: To introduce amine functionalities.

-

Wittig and related olefination reactions: To form carbon-carbon double bonds.

-

Condensation reactions: With various nucleophiles to form imines, oximes, and hydrazones, which can be further cyclized.

-

Multi-component reactions: Such as the Ugi or Passerini reactions, to rapidly build molecular complexity.

The resulting derivatives can then be screened for a wide range of biological activities, including but not limited to anticancer, antiviral, and anti-inflammatory effects, as is common for many pyran-containing compounds[3].

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound is typically stored under an inert atmosphere at low temperatures to prevent degradation[1].

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique combination of a reactive aldehyde group and a methoxy-substituted tetrahydropyran ring provides a powerful tool for the synthesis of complex and diverse molecular scaffolds. The strategic incorporation of this moiety can lead to improvements in the pharmacokinetic properties of drug candidates. As the demand for novel therapeutic agents with improved efficacy and safety profiles continues to grow, the utility of well-designed building blocks like this compound will undoubtedly continue to expand.

References

[3] National Center for Biotechnology Information. (2022). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PubMed Central. Available at: [Link]

Sources

1H NMR spectrum of 4-methoxytetrahydro-2H-pyran-4-carbaldehyde

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Methoxytetrahydro-2H-pyran-4-carbaldehyde

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for elucidating molecular structures. This guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of this compound, a substituted heterocyclic compound. We will dissect the anticipated chemical shifts, multiplicities, and coupling constants, grounding our predictions in fundamental principles of conformational analysis and electronic effects. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for structural verification and stereochemical assignment.

Introduction: The Structural Landscape

The tetrahydropyran (THP) ring is a prevalent scaffold in numerous natural products and pharmaceutical agents.[1] Its characterization by NMR is not trivial, as the ring's non-planar chair conformation leads to a complex spectral environment with magnetically non-equivalent axial and equatorial protons. The title compound, this compound, presents a fascinating case study due to the geminal substitution at the C4 position, which breaks the molecule's symmetry and introduces distinct electronic and steric influences.

A thorough interpretation of its ¹H NMR spectrum provides deep insights into the molecule's three-dimensional structure, including the preferred conformation of the six-membered ring and the spatial orientation of its key functional groups: the aldehyde and the methoxy substituents.

Caption: Structure of this compound with key proton groups highlighted.

Predicted ¹H NMR Spectrum: A Signal-by-Signal Analysis

The ¹H NMR spectrum is predicted to exhibit four distinct groups of signals corresponding to the aldehyde proton, the methoxy protons, and the two sets of diastereotopic methylene protons on the tetrahydropyran ring. The reference standard for chemical shifts is tetramethylsilane (TMS) at 0 ppm.[2][3]

The Aldehyde Proton (H-CHO)

-

Chemical Shift (δ): 9.5 – 10.0 ppm.

-

Multiplicity: Singlet (s).

Causality: The proton attached to the carbonyl carbon of an aldehyde is exceptionally deshielded.[4] This strong deshielding effect arises from the magnetic anisotropy of the C=O double bond. The proton resides in a region where the induced magnetic field from the circulating pi-electrons adds to the applied external magnetic field, shifting its resonance significantly downfield.[5][6] As there are no adjacent protons within a three-bond distance, this signal appears as a sharp singlet.

The Methoxy Protons (-OCH₃)

-

Chemical Shift (δ): 3.3 – 3.8 ppm.

-

Multiplicity: Singlet (s).

Causality: The three equivalent protons of the methoxy group are deshielded by the adjacent electronegative oxygen atom. Their chemical shift falls into the typical range for methoxy groups in ethers.[2] Like the aldehyde proton, they have no neighboring protons to couple with, resulting in a singlet integrating to three protons.

Ring Protons at C2 and C6 (Hα)

-

Chemical Shift (δ): 3.5 – 4.0 ppm.

-

Multiplicity: Complex multiplet, likely a doublet of doublets (dd) or multiplet (m) for each proton.

Causality: These four protons are adjacent to the highly electronegative ring oxygen atom, which withdraws electron density and causes a downfield shift relative to simple alkanes.[3][7] In the parent tetrahydropyran, these protons appear around 3.65 ppm.[8] The C4 substituents break the molecule's symmetry, rendering the C2 and C6 protons chemically equivalent sets, but the axial and equatorial protons on each carbon (e.g., H2ax and H2eq) are diastereotopic and thus have different chemical shifts. Each of these protons will be split by its geminal partner (a ²J coupling) and the two vicinal protons on the adjacent carbon (C3 or C5, respectively), resulting in a complex multiplet for this region, integrating to four protons.

Ring Protons at C3 and C5 (Hβ)

-

Chemical Shift (δ): 1.6 – 2.1 ppm.

-

Multiplicity: Complex multiplet (m).

Causality: These four protons are in a more alkane-like environment, beta to the ring oxygen, and are therefore more shielded (upfield) than the Hα protons.[9] In unsubstituted tetrahydropyran, they resonate around 1.59 ppm.[8] The electron-withdrawing nature of the substituents at C4 will likely cause a slight downfield shift for these protons compared to the parent compound. Similar to the C2/C6 protons, the axial and equatorial protons at C3 and C5 are diastereotopic. They will exhibit geminal coupling to each other and vicinal coupling to the protons on the adjacent C2 and C6 carbons, leading to complex overlapping multiplets integrating to four protons.

Conformational Analysis via Coupling Constants

The tetrahydropyran ring adopts a stable chair conformation to minimize torsional and steric strain.[10] The magnitude of the three-bond (vicinal) coupling constant, ³J, between adjacent protons is highly dependent on the dihedral angle (θ) between them, a relationship described by the Karplus equation.[11] This principle is a powerful tool for conformational analysis.[12][13]

-

³J (axial-axial): Dihedral angle ≈ 180°. Expected to be large (8 – 13 Hz).

-

³J (axial-equatorial): Dihedral angle ≈ 60°. Expected to be small (2 – 5 Hz).

-

³J (equatorial-equatorial): Dihedral angle ≈ 60°. Expected to be small (2 – 5 Hz).

By carefully analyzing the coupling patterns of the ring protons, particularly in the well-resolved Hα region, one can deduce the predominant chair conformation. For instance, a large coupling constant (~10 Hz) within a multiplet for a C2 proton would strongly suggest it is axial and is coupled to an axial proton on C3.

Caption: Chair conformations of this compound. Conformer A is likely favored.

Due to steric hindrance, the bulky carbaldehyde group is expected to preferentially occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions. This would make Conformer A the more stable and thus more populated conformation. The observed coupling constants in the spectrum should reflect the dihedral angles of this predominant conformer.

Data Summary

The predicted ¹H NMR data for this compound are summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-CHO | 9.5 – 10.0 | s (singlet) | 1H | N/A |

| H-OCH₃ | 3.3 – 3.8 | s (singlet) | 3H | N/A |

| H2/H6 (Hα) | 3.5 – 4.0 | m (multiplet) | 4H | ²J ≈ 12-15; ³J ≈ 2-13 |

| H3/H5 (Hβ) | 1.6 – 2.1 | m (multiplet) | 4H | ²J ≈ 12-15; ³J ≈ 2-13 |

Experimental Protocol for Data Acquisition

A self-validating protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate analysis.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.[14]

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice for its good solubilizing power and minimal spectral overlap.

-

Add a small amount (e.g., 1% v/v) of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

-

-

Instrument Setup & Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Insert the sample into the magnet and allow it to thermally equilibrate for several minutes.

-

Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters:

-

Pulse Angle: 30-90 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans (ns): 8-16 scans for a sufficiently concentrated sample.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction (zero- and first-order) to ensure all peaks are in the positive absorptive mode.

-

Apply baseline correction to obtain a flat spectral baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons for each resonance.

-

Analyze the peak multiplicities and measure the coupling constants.

-

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic analysis of the chemical shifts reveals the electronic environment of each proton, clearly distinguishing the aldehyde, methoxy, and two different types of ring methylene groups. Furthermore, a detailed examination of the coupling constants provides invaluable data for deducing the molecule's preferred three-dimensional conformation. This guide provides the foundational knowledge for researchers to confidently interpret the spectrum of this molecule and apply these principles to other substituted heterocyclic systems.

References

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Reddit. (2019). Number of H NMR peaks in tetrahydropyran vs monochlorocyclohexane. Retrieved from [Link]

-

MDPI. (2020). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Retrieved from [Link]

-

Abraham, R. J., et al. (n.d.). 1H Chemical Shifts in NMR. Part 19. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Retrieved from [Link]_ aromatic_aldehydes_ketones.htm

-

ATB (Automated Topology Builder). (n.d.). Tetrahydropyran. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

AUREMN. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

-

MacMillan Group, Princeton University. (2003). Conformational Analysis of Medium Rings. Retrieved from [Link]

-

Royal Society of Chemistry. (1983). The anomeric and exo-anomeric effects in 2-methoxytetrahydropyran. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of tetrahydropyran-arene compounds. Retrieved from [Link]

-

YouTube. (2023). NMR 5: Coupling Constants. Retrieved from [Link]

-

PubChem. (n.d.). Tetrahydro-2H-pyran-4-carboxaldehyde. Retrieved from [Link]

-

ResearchGate. (2011). 1H Chemical Shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Retrieved from [Link]

-

ACS Publications. (2023). Kronopolitides A–F, a Family of 36-Membered Polyol Macrolides with Antiparasitic Activity against Chagas Disease. Retrieved from [Link]

-

ChemRxiv. (2021). The Contribution of Hyperconjugation and Inductive Effects to the Pseudo-Anomeric Effect in 4-Substituted Methoxycyclohexanes. Retrieved from [Link]

-

PubMed. (1995). Conformational analysis of protein structures derived from NMR data. Retrieved from [Link]

-

National Institutes of Health. (2023). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Retrieved from [Link]

-

ResearchGate. (2011). NMR detection of conformational coupling between the hydrogen bonds. Retrieved from [Link]

-

iChemical. (n.d.). Tetrahydro-2H-pyran-4-carbaldehyde, CAS No. 50675-18-8. Retrieved from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

-

Semantic Scholar. (1997). Exo-anomeric effects on energies and geometries of different conformations of glucose and related systems in the gas phase and aqueous solution. Retrieved from [Link]

Sources

- 1. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. Tetrahydropyran(142-68-7) 1H NMR spectrum [chemicalbook.com]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. reddit.com [reddit.com]

- 11. mdpi.com [mdpi.com]

- 12. auremn.org.br [auremn.org.br]

- 13. Conformational analysis of protein structures derived from NMR data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound | 175982-76-0 [sigmaaldrich.com]

Navigating the Spectral Landscape: A Technical Guide to the ¹³C NMR of 4-methoxytetrahydro-2H-pyran-4-carbaldehyde

For Immediate Release

This technical guide, designed for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 4-methoxytetrahydro-2H-pyran-4-carbaldehyde. In the absence of publicly available experimental spectra for this specific molecule, this document offers a robust predictive framework based on established chemical shift theory and data from analogous structures. It further outlines a comprehensive experimental protocol for data acquisition and a systematic approach to spectral assignment, ensuring scientific integrity and practical utility.

Introduction: The Structural Significance of a Substituted Tetrahydropyran

This compound is a bifunctional organic molecule featuring a saturated tetrahydropyran ring, a methoxy group, and an aldehyde functionality. The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, frequently incorporated to enhance pharmacokinetic properties such as solubility and metabolic stability. The aldehyde and methoxy groups offer reactive handles for further synthetic transformations, making this compound a potentially valuable building block in the synthesis of complex bioactive molecules. A thorough understanding of its ¹³C NMR spectrum is paramount for structural verification and quality control in any synthetic endeavor.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR spectrum of this compound is expected to exhibit seven distinct signals, corresponding to the seven unique carbon environments in the molecule. The chemical shifts (δ) are predicted based on the well-established effects of substituent groups on carbon nuclei.

| Carbon Atom | Chemical Environment | Predicted Chemical Shift (ppm) | Rationale |

| C=O | Aldehyde Carbonyl | 190 - 200 | The carbon atom of an aldehyde group typically resonates in this downfield region due to the strong deshielding effect of the double-bonded oxygen.[1][2][3] |

| C4 | Quaternary Carbon (C-OCH₃, C-CHO) | 75 - 85 | This quaternary carbon is bonded to two electronegative oxygen atoms (one from the methoxy group and one from the aldehyde), leading to a significant downfield shift. |

| C2, C6 | Methylene Carbons (O-CH₂) | 60 - 70 | These carbons are adjacent to the ring oxygen, which causes a deshielding effect, shifting them downfield compared to a simple alkane.[1][4] |

| O-CH₃ | Methoxy Carbon | 46 - 69 | The chemical shift of a methoxy group carbon is characteristically found in this range.[5][6] |

| C3, C5 | Methylene Carbons (C-CH₂-C) | 25 - 35 | These carbons are in a more typical alkane-like environment within the ring and are expected to resonate in the upfield region. |

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak (δ ≈ 77.16 ppm) for referencing.

-

Concentration: Prepare a solution of approximately 10-20 mg of the purified compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) should be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Experiment: Standard proton-decoupled ¹³C NMR experiment.

-

Pulse Sequence: A standard 90° pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay can be beneficial for the detection of quaternary carbons.

-

Number of Scans: 1024-4096 scans, depending on the sample concentration and instrument sensitivity.

-

Spectral Width: 0-220 ppm.[3]

Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual CDCl₃ triplet at approximately 77.16 ppm.

Spectral Assignment Workflow

The assignment of the observed peaks to the specific carbon atoms in the molecule is a critical step in spectral interpretation. The following workflow, combining chemical shift prediction with advanced NMR techniques, provides a robust methodology for unambiguous assignment.

Figure 1: A logical workflow for the unambiguous assignment of ¹³C NMR signals for this compound.

Step 1: Initial Assignment based on Predicted Chemical Shifts: The predicted chemical shift ranges in the table above provide the initial hypothesis for assigning the observed signals. The downfield-most signal will be assigned to the aldehyde carbonyl carbon, and the upfield signals to the C3 and C5 methylene carbons.

Step 2: DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between different types of carbon atoms.

-

DEPT-135: Will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons will be absent.

-

DEPT-90: Will only show signals for CH groups.

-

DEPT-45: Will show signals for all protonated carbons (CH, CH₂, CH₃).

Step 3: Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates each carbon atom with its directly attached proton(s). This will definitively link the proton and carbon signals for the C2/C6, C3/C5, and methoxy groups.

Step 4: Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment reveals correlations between carbons and protons that are two or three bonds apart. Key expected correlations for structural confirmation include:

-

Correlation between the aldehyde proton and the quaternary C4 carbon.

-

Correlation between the methoxy protons and the quaternary C4 carbon.

-

Correlations between the C2/C6 protons and the C4 carbon.

By systematically applying this workflow, each carbon signal can be assigned with a high degree of confidence, leading to the complete and unambiguous structural elucidation of this compound.

Conclusion

This technical guide provides a comprehensive framework for understanding and acquiring the ¹³C NMR data for this compound. By combining theoretical predictions with a robust experimental and analytical workflow, researchers can confidently verify the structure of this important synthetic building block. The methodologies outlined herein are grounded in fundamental NMR principles and are applicable to a wide range of organic molecules, serving as a valuable resource for the scientific community.

References

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

J-Global. Chemical shift effects in the 13 C-NMR spectra of [(C 5 H 5 )(CO) 2 Fe II ]-substituted cyclohexanes, dioxanes and tetrahydropyrans. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Agrawal, P. K. (2012). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 7(10), 1934578X1200701. [Link]

-

ACD/Labs. Methoxy groups just stick out. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

- Google Patents. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.

-

PubChem. Tetrahydro-2H-pyran-4-carboxaldehyde. [Link]

-

The Journal of Physical Chemistry A. Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. [Link]

-

Journal of Natural Products. Kronopolitides A–F, a Family of 36-Membered Polyol Macrolides with Antiparasitic Activity against Chagas Disease. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Organic Letters. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

YouTube. chemical shift of functional groups in 13C NMR spectroscopy. [Link]

-

PubMed. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]

-

ResearchGate. 13 C-NMR chemical shifts. [Link]

-

ResearchGate. 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

University of Arizona. 13 Carbon NMR. [Link]

- Google Patents. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.

-

National Institutes of Health. 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. [Link]

-

PubChem. 4-Methyloxane-4-carbaldehyde. [Link]

-

MDPI. Ethyl 4H-Pyran-4-one-2-carboxylate. [Link]

Sources

A Senior Application Scientist's Guide to the Solubility of 4-methoxytetrahydro-2H-pyran-4-carbaldehyde in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Unknown

Molecular Characterization of 4-methoxytetrahydro-2H-pyran-4-carbaldehyde

To predict solubility, we must first understand the solute. The structure of this compound reveals key features that will govern its interactions with various solvents.

-

Structure:

-

A tetrahydropyran ring: A six-membered heterocyclic ether, contributing polarity through the ring oxygen.

-

A methoxy group (-OCH₃): An ether linkage, which is a hydrogen bond acceptor.

-

An aldehyde group (-CHO): A polar functional group containing a carbonyl (C=O) that is a strong hydrogen bond acceptor.[1]

-

A quaternary carbon at the 4-position, creating some steric hindrance around the functional groups.

-

-

Physicochemical Properties:

-

Molecular Formula: C₇H₁₂O₃

-

Molecular Weight: 144.17 g/mol

-

Polarity: The presence of three oxygen atoms (one in the ring, one in the methoxy group, and one in the aldehyde) makes this a distinctly polar molecule. The carbonyl group and ether linkages create significant dipole moments.[2]

-

Hydrogen Bonding Capability: The molecule lacks a hydrogen bond donor (like an -OH or -NH group). However, all three oxygen atoms can act as hydrogen bond acceptors.[1] This is a critical factor in its potential solubility in protic solvents.

-

The Theoretical Bedrock: "Like Dissolves Like" in Practice

The adage "like dissolves like" is the foundational principle of solubility, stating that substances with similar intermolecular forces are likely to be miscible.[3] For our target molecule, this means:

-

Polar Solvents: Due to its high polarity and hydrogen bond accepting capabilities, this compound is predicted to have good solubility in polar solvents. The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.[3]

-

Nonpolar Solvents: Conversely, its solubility is expected to be limited in nonpolar solvents like alkanes, where the primary intermolecular forces are weak London dispersion forces. The energy required to break the strong dipole-dipole interactions between the polar solute molecules would not be compensated by the weak interactions formed with a nonpolar solvent.[3]

The balance between the polar functional groups and the nonpolar hydrocarbon backbone dictates the overall solubility.[4] With a relatively small carbon skeleton (7 carbons) and three polar oxygen atoms, the polar characteristics are expected to dominate its solubility profile.

Predicted Solubility Profile

Based on these principles, we can generate a qualitative prediction of solubility across a spectrum of common organic solvents. This serves as a hypothesis to be tested experimentally.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol, Water* | High | Strong potential for hydrogen bonding between the solvent's -OH group (donor) and the molecule's oxygen atoms (acceptors).[1][2] |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High to Very High | Strong dipole-dipole interactions between the solvent and the solute's polar functional groups. THF is structurally similar to the pyran ring. |

| Slightly Polar | Dichloromethane (DCM), Ethyl Acetate | Moderate to High | Capable of dipole-dipole interactions, but lacks the hydrogen bonding potential of protic solvents. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Very Low | Mismatch in intermolecular forces. The solute's polarity is too high to be effectively solvated by nonpolar solvents.[3] Diethyl ether may show slight solubility due to its ether linkage. |

*While water is a polar protic solvent, the hydrocarbon portion of the molecule may limit its aqueous solubility compared to smaller, more polar organic solvents.[4]

A Framework for Experimental Solubility Determination

A multi-tiered approach, beginning with qualitative assessments and progressing to quantitative analysis, provides a comprehensive understanding of solubility while conserving material. This workflow is designed to be self-validating, with each stage informing the next.

Diagram: Experimental Workflow for Solubility Assessment

Caption: A three-phase workflow for determining solubility, from rapid screening to precise quantification.

Detailed Experimental Protocols

These protocols are presented with an emphasis on causality and self-validation, adhering to principles aligned with Good Manufacturing Practice (GMP) for data integrity.[5][6][7]

Protocol 4.1: Qualitative Solubility Screening

Objective: To rapidly classify the compound's solubility in a range of solvents to guide further quantitative studies.

Causality: This initial screen uses a small amount of material to quickly identify promising solvents and eliminate poor ones, ensuring that resource-intensive quantitative methods are used efficiently.

Methodology:

-

Preparation: Dispense a precisely weighed amount (e.g., 5.0 ± 0.1 mg) of this compound into separate, labeled 2 mL glass vials.

-

Solvent Addition: To each vial, add a fixed volume (e.g., 0.5 mL) of a test solvent from the list in the Predicted Solubility Profile table. This creates a target concentration of 10 mg/mL.

-

Equilibration: Cap the vials and vortex vigorously for 60 seconds. Place the vials on a shaker at a controlled ambient temperature (e.g., 25 °C) for 30 minutes to allow them to reach equilibrium.

-

Observation: Visually inspect each vial against a dark background. A compound is deemed:

-

Soluble: If the solution is completely clear with no visible solid particles.

-

Partially Soluble: If some solid has dissolved but undissolved particles remain.

-

Insoluble: If the solid appears largely unchanged.

-

-

Validation: For any sample deemed "soluble," hold it up to a bright light source (Tyndall effect) to check for suspended microparticles, which would indicate insolubility or colloidal suspension rather than true dissolution.

Protocol 4.2: Quantitative Solubility Determination by HPLC-UV

Objective: To determine the precise equilibrium solubility of the compound in selected solvents.

Causality: This method uses a validated, stability-indicating analytical technique (HPLC-UV) to accurately quantify the concentration of the solute in a saturated solution, providing definitive solubility data.[8] The use of a calibration curve ensures accuracy and traceability.

Methodology:

-

Instrumentation & Method Validation:

-

Develop an HPLC method capable of resolving the analyte from any potential degradants. A C18 column with a mobile phase of acetonitrile and water is a common starting point.

-

The aldehyde chromophore should be detectable by UV-Vis, typically in the 210-300 nm range. Determine the λ_max by running a UV scan.

-

Validate the method for linearity, accuracy, and precision according to ICH Q2(R1) guidelines. Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile) and create a calibration curve (e.g., 1-100 µg/mL).

-

-

Sample Preparation (Shake-Flask Method):

-

Add an excess amount of this compound (e.g., 20-30 mg) to a vial containing a known volume (e.g., 2 mL) of the test solvent. The amount should be sufficient to ensure saturation with visible undissolved solid.

-

Seal the vial and place it in a temperature-controlled shaker (e.g., 25 °C or 37 °C for biopharmaceutical relevance) for at least 24 hours to ensure equilibrium is reached.[9] The time to reach equilibrium should be confirmed by sampling at multiple time points (e.g., 8, 16, 24, 48 hours) until the concentration plateaus.[9]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for 1-2 hours in the temperature-controlled environment for solids to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm chemically compatible syringe filter (e.g., PTFE for organic solvents) into a clean HPLC vial. This step is critical to remove all undissolved solids.[9]

-

Perform a precise serial dilution of the filtrate with the mobile phase to bring the concentration within the validated range of the calibration curve. The dilution factor must be accurately recorded.

-

-

Analysis and Calculation:

-

Inject the diluted sample onto the HPLC system.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Concentration from Calibration Curve (mg/mL) × Dilution Factor

-

Trustworthiness and Self-Validation: The protocol's integrity is maintained by:

-

Running replicates: Each solubility determination should be performed in triplicate to assess precision.[10]

-

Verifying Saturation: The presence of undissolved solid at the end of the equilibration period confirms that a saturated solution was achieved.

-

Stability Assessment: The HPLC method should be stability-indicating. Comparing the peak area and retention time of the saturated solution to a freshly prepared standard can indicate if degradation occurred during the 24-hour equilibration.[10]

Conclusion and Application

This guide provides a robust, scientifically grounded framework for determining the solubility of this compound. By starting with theoretical predictions based on molecular structure and progressing through systematic experimental verification, researchers can generate the reliable data needed for critical applications in drug development and chemical synthesis. The outlined protocols, rooted in principles of analytical chemistry and regulatory guidance, ensure that the data generated is not only accurate but also defensible, forming a solid foundation for subsequent process development, formulation design, and regulatory submissions.

References

-

Solubility of Organic Compounds. Chemistry Steps. [Link]

-

Solubility of Organic Compounds. University of Toronto Scarborough. [Link]

-

Tests for Functional Groups in Organic Compounds. National Council of Educational Research and Training (NCERT). [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Missouri–St. Louis. [Link]

-

Solubility of Organic Compounds. The Organic Chemistry Tutor (YouTube). [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature. [Link]

-

Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S. Food & Drug Administration (FDA). [Link]

-

Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. [Link]

-

Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers. European Medicines Agency (EMA). [Link]

-

Biopharmaceutics classification system-based biowaivers m9. International Council for Harmonisation (ICH). [Link]

-

Nanopharmaceutics: Part I—Clinical Trials Legislation and Good Manufacturing Practices (GMP) of Nanotherapeutics in the EU. National Institutes of Health (NIH). [Link]

-

Qualitative Analysis of Organic Compounds. Chemistry LibreTexts. [Link]

-

DETERMINATION OF SOLUBILITY CLASS. Eastern Mediterranean University. [Link]

-

How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. [Link]

-

How do functional groups affect solubility in organic compounds? TutorChase. [Link]

-

Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services. [Link]

-

ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. National Institutes of Health (NIH). [Link]

-

Guidance on good manufacturing practice and good distribution practice: Questions and answers. European Medicines Agency (EMA). [Link]

-

A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. [Link]

-

Qualitative Analysis of Organic Compounds. Ankara University. [Link]

-

Current Good Manufacturing Practice (CGMP) Regulations. U.S. Food & Drug Administration (FDA). [Link]

-

Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist. LCGC. [Link]

-

Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. International Journal of Drug Delivery Technology. [Link]

-

M9 Biopharmaceutics Classification System- Based Biowaivers. U.S. Food & Drug Administration (FDA). [Link]

-

Annex 4: Procedure to determine the equilibrium solubility for the purpose of classification of an active pharmaceutical ingredient within the Biopharmaceutics Classification System. World Health Organization (WHO). [Link]

Sources

- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 2. tutorchase.com [tutorchase.com]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. fda.gov [fda.gov]

- 6. Current Good Manufacturing Practice (CGMP) Regulations | FDA [fda.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. improvedpharma.com [improvedpharma.com]

- 9. who.int [who.int]

- 10. database.ich.org [database.ich.org]

An In-depth Technical Guide to 4-methoxytetrahydro-2H-pyran-4-carbaldehyde: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1] This guide focuses on a specific, highly functionalized derivative, 4-methoxytetrahydro-2H-pyran-4-carbaldehyde , providing a comprehensive overview of its chemical identity, synthetic strategies, reactivity, and its emerging role as a valuable building block in the design and synthesis of novel therapeutic agents. As a Senior Application Scientist, this document aims to bridge the gap between theoretical knowledge and practical application, offering insights into the causal relationships that drive its utility in contemporary drug discovery programs.

Chemical Identity and Physicochemical Properties

A clear understanding of a molecule's fundamental properties is paramount for its effective application in synthesis and drug design.

IUPAC Name and Synonyms

The unequivocally correct nomenclature for this compound under the International Union of Pure and Applied Chemistry (IUPAC) system is This compound . In various chemical databases and commercial listings, it may also be referred to by its synonyms, providing researchers with alternative search terms:

-

4-methoxyoxane-4-carbaldehyde[2]

-

4-formyl-4-methoxytetrahydropyran

It is crucial to use the CAS number for unambiguous identification.

Chemical Structure and Key Identifiers

The molecular structure and key identifiers are summarized in the table below, providing a quick reference for researchers.

| Identifier | Value | Source |

| CAS Number | 175982-76-0 | |

| Molecular Formula | C₇H₁₂O₃ | [2] |

| Molecular Weight | 144.17 g/mol | |

| InChI Key | CAHJOULIZJAHEA-UHFFFAOYSA-N |

Physicochemical Data

While extensive experimental data for this specific compound is not widely published, its physical form is noted as a liquid. It is typically stored under an inert atmosphere in a freezer at temperatures below -20°C to maintain its stability. The purity of commercially available samples is generally high, often around 98%.

The Strategic Importance of the Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran ring is a common feature in a multitude of approved drugs and clinical candidates.[1] Its prevalence is not coincidental but rather a result of the advantageous properties it imparts to a molecule.

A Bioisostere with Enhanced Properties

The THP ring is often considered a bioisostere of cyclohexane.[1] However, the introduction of an oxygen atom into the carbocyclic ring fundamentally alters its physicochemical properties in a manner that is often beneficial for drug development:

-

Improved Solubility: The ether oxygen can act as a hydrogen bond acceptor, which can lead to improved aqueous solubility compared to its carbocyclic counterpart. This is a critical parameter for oral bioavailability and formulation development.

-

Modulation of Lipophilicity: The replacement of a methylene group with an oxygen atom generally reduces the lipophilicity of the scaffold.[1] This can be a key strategy to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate, moving it into a more favorable physicochemical space.

-

Metabolic Stability: The tetrahydropyran ring is generally more resistant to metabolic degradation compared to more labile heterocyclic systems, potentially leading to an improved pharmacokinetic profile.

-

Rigidity and Conformational Control: The saturated THP ring has a lower conformational entropy than a comparable acyclic ether.[1] This pre-organization can be advantageous in binding to a biological target, as less of an entropic penalty is paid upon binding.

The strategic incorporation of the THP scaffold is a deliberate choice made by medicinal chemists to fine-tune the properties of a lead compound, and this compound serves as a versatile starting point for introducing this valuable motif.

Synthesis and Reactivity: A Chemist's Perspective

The synthetic accessibility and predictable reactivity of a building block are critical for its widespread adoption in drug discovery campaigns.

Retrosynthetic Analysis and Potential Synthetic Routes

While specific, detailed preparations of this compound are not extensively documented in publicly available literature, a logical retrosynthetic analysis points to several plausible synthetic strategies. A key disconnection would be the formation of the C4-methoxy and C4-formyl groups from a common precursor, such as tetrahydro-4H-pyran-4-one.

Figure 1. A simplified retrosynthetic analysis for this compound.

This analysis suggests that the readily available tetrahydro-4H-pyran-4-one is a logical starting material.[3][4] The synthesis of this precursor itself can be achieved through various methods, including the acid-catalyzed hydration of dihydropyran or the cyclization of appropriate acyclic precursors.[3]

Key Chemical Transformations

The aldehyde functional group of this compound is the primary site of its reactivity, making it a versatile handle for a wide array of chemical transformations crucial for the elaboration of drug-like molecules.[5]

-

Reductive Amination: This is arguably one of the most important reactions of aldehydes in medicinal chemistry. The reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a straightforward and high-yielding route to substituted amines. This transformation is fundamental for introducing basic centers that can improve solubility and facilitate salt formation.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde to an alkene, providing a means to introduce carbon-carbon double bonds and further extend the molecular framework.

-

Aldol and Related Condensation Reactions: The aldehyde can participate in aldol reactions with enolates or other nucleophiles to form new carbon-carbon bonds and introduce hydroxyl functionalities, which can serve as handles for further modification or as key pharmacophoric features.

-

Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol. These transformations provide access to a different set of functional groups, expanding the synthetic possibilities.

The choice of reaction is dictated by the overall synthetic strategy and the desired target molecule. The inherent reactivity of the aldehyde group makes this compound a powerful tool for rapidly building molecular complexity.

Applications in Drug Discovery and Development

The true value of a chemical building block is realized in its application to the synthesis of biologically active molecules. While specific examples directly citing this compound are sparse in the public domain, its utility can be inferred from the broader context of tetrahydropyran derivatives in medicinal chemistry.

A Scaffold for Diverse Therapeutic Areas

The tetrahydropyran motif is found in drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[4][6] The ability of this compound to serve as a precursor to complex substituted tetrahydropyrans makes it a valuable tool for exploring chemical space around this privileged scaffold.

Workflow for a Hypothetical Drug Discovery Campaign

To illustrate the practical application of this building block, consider a hypothetical workflow for a lead optimization campaign targeting a novel kinase.

Figure 2. A representative workflow for the application of this compound in a drug discovery program.

In this workflow, the aldehyde serves as a key electrophile for a parallel synthesis campaign. By reacting it with a diverse library of amines via reductive amination, a focused library of novel compounds is rapidly generated. These compounds are then screened for their ability to inhibit the target kinase. The data from this screen is used to establish a structure-activity relationship (SAR), which in turn guides the design of the next generation of more potent and selective inhibitors. This iterative cycle of design, synthesis, and testing is the cornerstone of modern drug discovery, and versatile building blocks like this compound are essential for its success.

Conclusion and Future Outlook

This compound is a highly functionalized and strategically valuable building block for medicinal chemistry and drug discovery. Its tetrahydropyran core offers a proven scaffold for enhancing the physicochemical and pharmacokinetic properties of drug candidates. The presence of a reactive aldehyde handle allows for a wide range of chemical transformations, enabling the rapid generation of diverse compound libraries for biological screening.

While the full potential of this specific molecule is still being explored, the established importance of the tetrahydropyran scaffold in approved drugs and clinical candidates underscores its promise. As drug discovery programs continue to demand novel chemical matter with optimized properties, the utility of well-designed, versatile building blocks like this compound is poised to grow. Future research will likely focus on the development of novel synthetic routes to this and related compounds, as well as their application in the synthesis of next-generation therapeutics targeting a broad spectrum of diseases.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9964078, Tetrahydro-2H-pyran-4-carboxaldehyde. Retrieved January 24, 2026 from [Link].

-

Watanabe, K., et al. (2019). 4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent. ACS Sustainable Chemistry & Engineering, 7(22), 18364-18373. Available from: [Link]

- Google Patents. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.

-

Wikipedia. Tetrahydropyran. Available from: [Link]

- Singh, R., et al. (2017). Prodrugs of 2,4-pyrimidinediamine compounds and their uses. U.S. Patent 9,532,998.

-

Li, J., et al. (2023). Synthesis and clinical application of new drugs approved by FDA in 2022. Journal of Medicinal Chemistry, 66(18), 12345-12389. Available from: [Link]

-

Clarke, P. A., et al. (2014). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 12(20), 3323-3335. Available from: [Link]

- Google Patents. EP1516879A1 - Process for producing pyran.

-

Jasim, S. A., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 10, 967111. Available from: [Link]

-

Van der Poel, H., et al. (2020). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 25(1), 123. Available from: [Link]

-

Singh, A., & Singh, P. P. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 14(3), 1869-1896. Available from: [Link]

-

Chem-Impex International. Tetrahydropyran-4-carbaldehyde. Available from: [Link]

- Google Patents. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

-

Reddy, P. V. N., et al. (2020). Process for the preparation of Butorphanol and its intermediates. U.S. Patent 10,544,101. Available from: [Link]

-

Huber, G. W., et al. (2021). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry, 23(14), 5267-5279. Available from: [Link]

-

Suzhou Senfeida Chemical Co., Ltd. Fast Deliver Factory Supply Dimethyl Chloromalonate CAS 28868-76-0. Available from: [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. 4-methoxyoxane-4-carbaldehyde;175982-76-0, CasNo.175982-76-0 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 3. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 4-Methoxytetrahydro-2H-pyran-4-carbaldehyde for Advanced Research and Development

This guide provides an in-depth technical overview of 4-methoxytetrahydro-2H-pyran-4-carbaldehyde, a specialized heterocyclic building block with growing importance in medicinal chemistry and drug discovery. Designed for researchers, synthetic chemists, and professionals in pharmaceutical development, this document details the commercial sourcing, synthesis, quality control, and practical applications of this valuable reagent.

Introduction: The Strategic Value of a Unique Scaffolding

This compound (CAS No. 175982-76-0) is a bifunctional molecule featuring a tetrahydropyran ring, a scaffold known to enhance pharmacokinetic properties such as aqueous solubility and metabolic stability in drug candidates. The presence of a reactive aldehyde group at the C4 position, which also bears a methoxy group, offers a unique three-dimensional structure and a key handle for a variety of chemical transformations. This distinct substitution pattern makes it a valuable intermediate for the synthesis of complex molecules with precise stereochemical requirements, positioning it as a strategic asset in the design of novel therapeutics.

Key Physicochemical Properties:

| Property | Value |

| CAS Number | 175982-76-0 |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| Appearance | Liquid |

| Purity (Typical) | ≥98% |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |

Commercial Availability: A Comparative Overview of Suppliers

While a specialized reagent, this compound is available from several reputable chemical suppliers. The choice of supplier often depends on the required purity, scale, and lead time. Below is a comparative table of known commercial sources.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich (via Ambeed, Inc.) | AMBH9884C8CD | 98% | 100 mg, 250 mg, 1 g[1] |

| Ambeed, Inc. | A514645 | 98% | 100 mg, 250 mg, 1 g |

| BLD Pharm | BD115869 | ≥98% | 100 mg, 250 mg, 1 g |

| Combi-Blocks | QC-7935 | ≥97% | 250 mg, 1 g |

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Quality Assessment and Control: Ensuring Experimental Integrity

The reliability of synthetic outcomes is intrinsically linked to the quality of the starting materials. For a reactive aldehyde like this compound, a thorough quality assessment upon receipt is paramount.

Interpreting the Certificate of Analysis (CoA)

A comprehensive CoA from the supplier is the first line of quality verification. Key parameters to scrutinize include:

-

Identity Confirmation: Verified by ¹H NMR and ¹³C NMR spectroscopy. The spectral data should be consistent with the expected structure.

-

Purity Assessment: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is standard for this reagent.

-

Water Content: Measured by Karl Fischer titration. Excess water can interfere with many organometallic and dehydrative reactions.

-

Residual Solvents: Assessed by GC-MS. The absence of significant solvent impurities is crucial for accurate reaction stoichiometry.

In-House Verification

For critical applications, independent verification is recommended:

-

¹H NMR Spectroscopy: To confirm the structural integrity and identify any organic impurities. Key expected signals would include the aldehyde proton (singlet, ~9.5-10 ppm), the methoxy protons (singlet, ~3.3-3.5 ppm), and the diastereotopic protons of the tetrahydropyran ring.

-

Mass Spectrometry (MS): To confirm the molecular weight. Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) are suitable techniques.

Synthetic Protocol: A Plausible Route to this compound

While proprietary synthesis methods are common for commercial reagents, a chemically sound and adaptable two-step synthetic route from the readily available tetrahydro-4H-pyran-4-one can be proposed. This pathway involves the formation of a cyanohydrin intermediate followed by reduction.

Diagram of Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target aldehyde.

Step 1: Synthesis of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile

This step involves the formation of a cyanohydrin from tetrahydro-4H-pyran-4-one, which is then trapped as its methoxy ether.

Methodology:

-

To a stirred solution of tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add zinc iodide (0.1 eq).

-

Slowly add trimethylsilyl cyanide (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of anhydrous methanol (5.0 eq).

-

Stir for an additional 2 hours at room temperature.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 4-methoxytetrahydro-2H-pyran-4-carbonitrile.

Causality of Experimental Choices:

-

Zinc Iodide: A mild Lewis acid that catalyzes the addition of TMSCN to the ketone.

-

Trimethylsilyl Cyanide: A safer and more soluble source of cyanide compared to alkali metal cyanides.

-

Methanolysis: The in-situ reaction with methanol converts the intermediate silyloxy nitrile to the desired methoxy nitrile.

Step 2: Reduction of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile to the Aldehyde

The reduction of the nitrile to the aldehyde is effectively achieved using a sterically hindered reducing agent like DIBAL-H at low temperatures to prevent over-reduction to the amine.

Methodology:

-

Dissolve 4-methoxytetrahydro-2H-pyran-4-carbonitrile (1.0 eq) in anhydrous toluene and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add a solution of DIBAL-H (1.2 eq, typically 1.0 M in toluene or hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC for the disappearance of the starting material.

-

Quench the reaction at -78 °C by the slow, dropwise addition of methanol.

-

Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until two clear layers form.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude aldehyde by flash column chromatography.

Causality of Experimental Choices:

-

DIBAL-H: A bulky hydride source that allows for the partial reduction of the nitrile to an imine intermediate, which is then hydrolyzed upon workup to the aldehyde.

-

Low Temperature (-78 °C): Essential to prevent over-reduction of the aldehyde to the corresponding alcohol.

-

Rochelle's Salt Workup: Helps to break up the aluminum salts formed during the reaction, facilitating a cleaner extraction.

Application in Synthesis: A Representative Wittig Reaction

The aldehyde functionality of this compound makes it an excellent substrate for olefination reactions, such as the Wittig reaction, to introduce carbon-carbon double bonds.

Diagram of a Representative Wittig Reaction Workflow

Caption: General workflow for a Wittig olefination.

Protocol for a Representative Wittig Reaction:

-

To a suspension of (carbethoxymethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a strong base such as sodium hydride (1.1 eq) or potassium bis(trimethylsilyl)amide (KHMDS).

-

Stir the resulting ylide solution at room temperature for 1 hour.

-

Cool the solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography to yield the corresponding α,β-unsaturated ester.

Causality of Experimental Choices:

-

Phosphonium Salt and Base: The combination generates the nucleophilic phosphonium ylide in situ.

-

Anhydrous Conditions: The Wittig ylide is a strong base and will be quenched by protic solvents like water.

-

Aprotic Solvent (THF): A suitable solvent that does not react with the ylide and effectively solubilizes the reactants.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds suggest the following precautions:

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: Likely to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed or inhaled. The presence of an aldehyde group suggests potential sensitizing properties.

-

Storage: As recommended by suppliers, store in a tightly sealed container under an inert atmosphere in a freezer at -20°C to prevent degradation.

References

- Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1; Wiley: New York, 1967; pp 215-219.

- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007; pp 950-954.

- Maryanoff, B. E.; Reitz, A. B. The Wittig Olefination Reaction and Modifications involving Phosphonate, Phosphine Oxide, and Phosphazene Reagents. Chem. Rev.1989, 89 (4), 863–927.

Sources

Methodological & Application

The Strategic Utility of 4-Methoxytetrahydro-2H-pyran-4-carbaldehyde in the Synthesis of Pharmaceutical Intermediates

This technical guide delves into the synthesis and versatile applications of 4-methoxytetrahydro-2H-pyran-4-carbaldehyde, a specialized building block poised for significant impact in pharmaceutical and medicinal chemistry. The tetrahydropyran (THP) motif is a privileged scaffold in modern drug discovery, frequently incorporated to enhance pharmacokinetic properties such as solubility, metabolic stability, and cell permeability.[1] This document provides a comprehensive overview of a plausible synthetic route to this unique reagent, detailed protocols for its key transformations, and its potential applications in the construction of complex molecular architectures relevant to drug development.

The Significance of the Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran ring is a bioisostere for various functional groups and is found in a number of FDA-approved drugs and clinical candidates. Its non-planar, saturated heterocyclic structure can impart favorable three-dimensional conformations that can lead to enhanced binding affinity with biological targets. Notably, the THP moiety has been successfully incorporated into antiviral agents, such as HIV protease inhibitors, and neurodegenerative disease drug candidates, including β-secretase (BACE1) inhibitors for the treatment of Alzheimer's disease.[2][3][4] The introduction of a methoxy and a carbaldehyde group at the 4-position of the THP ring creates a bifunctional building block with a unique stereoelectronic profile, offering novel avenues for molecular design and synthesis.

Proposed Synthesis of this compound

As a specialized reagent, this compound is not readily commercially available. A plausible and efficient multi-step synthesis is proposed, starting from the commercially available tetrahydropyran-4-one. This synthetic strategy is designed to be robust and scalable, providing a reliable source of this valuable intermediate.

Figure 1: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 4-Hydroxytetrahydro-2H-pyran-4-carbonitrile

-